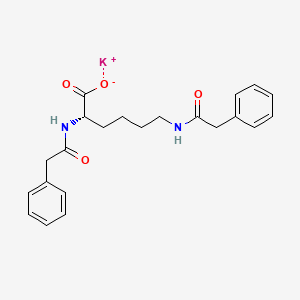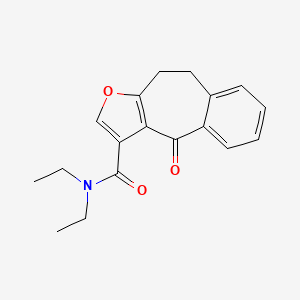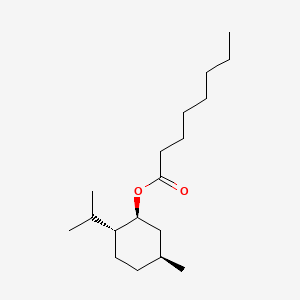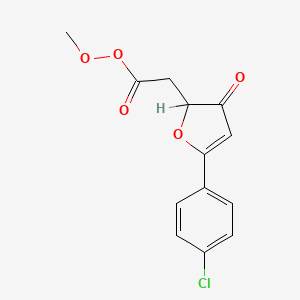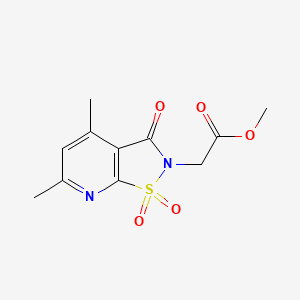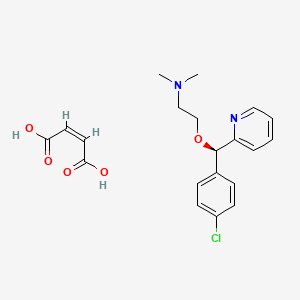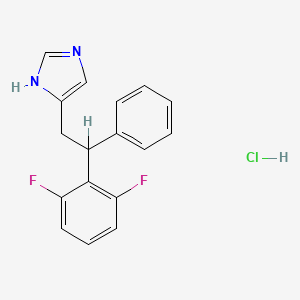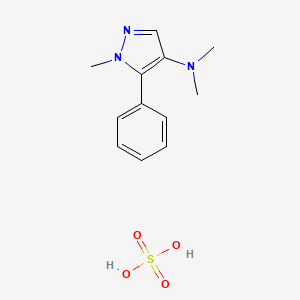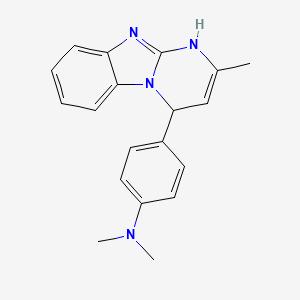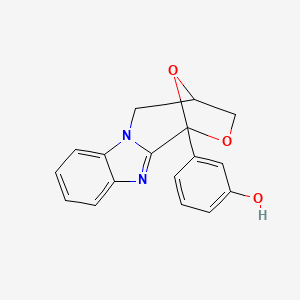
2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide is a chemical compound with a complex structure that includes a pyrrolidine ring, diphenyl groups, and an ethoxy group
Vorbereitungsmethoden
The synthesis of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide typically involves multiple steps. The synthetic route often starts with the preparation of the core structure, followed by the introduction of the pyrrolidine ring and the ethoxy group. The reaction conditions usually require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis and as a reference compound in analytical studies In biology, it may be used to study the effects of specific chemical modifications on biological systemsAdditionally, it may be used in industrial processes where its unique chemical properties are advantageous .
Wirkmechanismus
The mechanism of action of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide stands out due to its unique combination of structural features. Similar compounds may include other derivatives of 2-propanone with different substituents or modifications. The presence of the pyrrolidine ring and the ethoxy group in this compound may confer distinct chemical and biological properties that differentiate it from other related compounds .
Eigenschaften
CAS-Nummer |
85603-38-9 |
|---|---|
Molekularformel |
C21H26BrNO2 |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
1-ethoxy-1,1-diphenyl-3-pyrrolidin-1-ylpropan-2-one;hydrobromide |
InChI |
InChI=1S/C21H25NO2.BrH/c1-2-24-21(18-11-5-3-6-12-18,19-13-7-4-8-14-19)20(23)17-22-15-9-10-16-22;/h3-8,11-14H,2,9-10,15-17H2,1H3;1H |
InChI-Schlüssel |
XFMFTNYLXJYKEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CN3CCCC3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


